Product packaging for 2-N-(4-Fluorophenyl)pyridine-2,6-diamine(Cat. No.:)

2-N-(4-Fluorophenyl)pyridine-2,6-diamine

Cat. No.: B13238052
M. Wt: 203.22 g/mol
InChI Key: LWNXNDUDTCXNMO-UHFFFAOYSA-N
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Description

2-N-(4-Fluorophenyl)pyridine-2,6-diamine is an organic compound with the molecular formula C11H10FN3 and a molecular weight of 203.22 g/mol . Its structure features a pyridine ring substituted with amino groups at the 2 and 6 positions and a 4-fluorophenyl group attached via a nitrogen atom, making it a fluorinated diamine derivative . This specific molecular architecture suggests potential utility in medicinal chemistry and pharmaceutical research as a building block for the synthesis of more complex molecules. Compounds with similar scaffolds, such as other aminopyridines and fluorophenyl derivatives, are frequently explored in drug discovery for their diverse biological activities . As a reagent, it can be used in chemical synthesis, method development, and as a standard in analytical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; refer to the Safety Datasheet for hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10FN3 B13238052 2-N-(4-Fluorophenyl)pyridine-2,6-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

6-N-(4-fluorophenyl)pyridine-2,6-diamine

InChI

InChI=1S/C11H10FN3/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(13)15-11/h1-7H,(H3,13,14,15)

InChI Key

LWNXNDUDTCXNMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)NC2=CC=C(C=C2)F)N

Origin of Product

United States

Synthetic Methodologies for 2 N 4 Fluorophenyl Pyridine 2,6 Diamine and Its Derivatives

Strategies for Functionalizing the Pyridine-2,6-diamine Core

The pyridine-2,6-diamine unit is a versatile building block that allows for functionalization at its amino groups. This enables the synthesis of a wide array of derivatives with tailored properties.

Amine Functionalization Approaches

The amino groups of 2,6-diaminopyridine (B39239) can be readily functionalized through various reactions. For instance, acylation of 2,6-diaminopyridine with acyl chlorides can introduce amide functionalities. One example is the reaction of 2,6-diaminopyridine with rhodamine acid chloride to yield a rhodamine-coupled derivative. nih.govacs.orgnih.gov This resulting compound can be further modified, for example, by reaction with ammonium (B1175870) formate (B1220265) to produce a rhodamine-labeled formamide. nih.govacs.orgnih.gov These reactions highlight how substitution at the amine positions can be achieved to create more complex molecules. nih.govacs.orgnih.gov

Another approach involves the polymerization of 2,6-diaminopyridine to create pyridinic nitrogen-rich polymers, which are precursors for high-performance electrocatalysts. rsc.org The synthesis of poly(2,6-diaminopyridine) can be optimized using techniques like a rotating packed bed to enhance production efficiency. rsc.org

Aryl-Nitrogen Bond Formation (e.g., Cross-Coupling Methodologies)

The formation of the C-N bond between an aryl group and the pyridine-2,6-diamine core is a critical step in the synthesis of the target compound. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and widely used method for this transformation. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl halides with amines to form aryl amines under relatively mild conditions, offering a significant advantage over harsher traditional methods. wikipedia.org

The Buchwald-Hartwig reaction has been successfully applied to a variety of substrates, including the amination of 2-bromopyridines with volatile amines. nih.gov The development of specialized ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos), has greatly expanded the scope and efficiency of this reaction. youtube.com These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com

The general applicability of the Buchwald-Hartwig amination makes it a highly suitable method for the synthesis of 2-N-(4-Fluorophenyl)pyridine-2,6-diamine from 2-amino-6-halopyridine and 4-fluoroaniline. The reaction conditions can be optimized by careful selection of the palladium precursor, ligand, base, and solvent. researchgate.net For instance, the coupling of aminothiophenecarboxylates with halopyridines has been achieved using Pd(OAc)2 as the catalyst, Xantphos as the ligand, and Cs2CO3 as the base. researchgate.net

Table 1: Key Parameters in Buchwald-Hartwig Amination

ParameterOptionsRole in Reaction
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst
Ligand Xantphos, BINAP, DPPF, XPhos, SPhosStabilizes the catalyst, influences reaction rate and scope
Base NaOtBu, Cs₂CO₃, K₃PO₄Promotes deprotonation of the amine
Solvent Toluene, Dioxane, THFAffects solubility and reaction temperature
Aryl Halide Aryl-I, Aryl-Br, Aryl-Cl, Aryl-OTfReactivity generally follows I > Br > Cl > OTf

Condensation Reactions to Form Schiff Bases

The amino groups of 2,6-diaminopyridine and its N-aryl derivatives can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically carried out under acidic or basic conditions and involve the removal of water.

For example, the condensation of 1,3-diiminoisoindoline (B1677754) with 2,6-diaminopyrazine, a related diaminoheterocycle, can lead to the formation of macrocyclic compounds. surrey.ac.uk Similarly, multicomponent reactions involving an arylaldehyde, an acetyl-substituted aromatic compound, and ammonium acetate (B1210297) can be used to synthesize 2,4,6-triarylpyridines. echemcom.com This type of reaction, often carried out in refluxing glacial acetic acid, demonstrates a one-pot approach to constructing complex pyridine (B92270) derivatives. echemcom.com

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods to synthesize chiral derivatives of pyridine-2,6-diamine is an active area of research, driven by the importance of chiral molecules in pharmaceuticals and catalysis. Chiral 1,2-diamino compounds are particularly valuable building blocks. acs.org

One strategy involves the use of chiral ligands in metal-catalyzed reactions to induce asymmetry. For instance, a library of tunable chiral pyridine–aminophosphine ligands has been synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds. rsc.org These scaffolds are obtained with high enantioselectivity through ruthenium-catalyzed asymmetric hydrogenation. rsc.org

Another approach is the stereoselective copper-catalyzed reductive coupling of imines with a chiral allenamide to produce chiral 1,2-diamino synthons as single stereoisomers. acs.org Furthermore, sequential palladium and rhodium catalysis can be employed for the asymmetric synthesis of polyfunctionalized diamines. nih.gov This involves a Pd-catalyzed asymmetric allylic amination followed by a diastereoselective oxidative cyclization under Rh catalysis. nih.gov While these methods have not been specifically reported for this compound, they represent viable strategies for the synthesis of its chiral analogs.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact. citedrive.comresearchgate.net This includes the use of greener solvents, catalysts, and reaction conditions. researchgate.net

Key green chemistry approaches applicable to the synthesis of this compound and its derivatives include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov Microwave irradiation has been used in the acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines. nih.gov

One-pot multicomponent reactions: These reactions improve efficiency by combining multiple synthetic steps into a single operation, reducing waste and energy consumption. nih.gov

Use of green catalysts and environmentally friendly solvents: Research is ongoing to replace hazardous reagents and solvents with more benign alternatives. researchgate.netbiosynce.com Pyridine and its derivatives can themselves sometimes act as green solvents due to their relatively high boiling points and low volatility. biosynce.com

Catalysis: The use of catalysts, such as in the Buchwald-Hartwig amination, is inherently a green chemistry principle as it reduces the amount of reactants needed and can lead to higher selectivity. biosynce.com

A practical and environmentally friendly synthesis of 2-benzenesulfonyl-pyridine has been developed featuring a tandem SNAr/oxidation under mild conditions, showcasing the potential for greener routes to functionalized pyridines. acs.org

Comprehensive Spectroscopic and Crystallographic Characterization of 2 N 4 Fluorophenyl Pyridine 2,6 Diamine

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Connectivity

¹H and ¹³C NMR are fundamental one-dimensional techniques used to determine the carbon-hydrogen framework of a molecule. A ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. A ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature (e.g., aliphatic, aromatic, carbonyl).

For 2-N-(4-Fluorophenyl)pyridine-2,6-diamine, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring, the fluorophenyl ring, and the amine groups. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbons in both aromatic rings. However, specific experimental chemical shifts (δ) and coupling constants (J) for this compound have not been reported in the searched literature. While data exists for related structures such as 2-(4-fluorophenyl)pyridine and 2,6-diaminopyridine (B39239), these cannot be used to accurately represent the target compound. rsc.orgchemicalbook.com

Heteronuclear NMR (e.g., ¹⁵N NMR, ¹⁹F NMR) for Specific Nuclei

Heteronuclear NMR focuses on nuclei other than ¹H and ¹³C, providing specific insights into the molecular structure.

¹⁵N NMR: This technique is highly sensitive to the electronic environment of nitrogen atoms. japsonline.com For the target molecule, ¹⁵N NMR would provide valuable information on the three distinct nitrogen atoms: the pyridine ring nitrogen and the two exocyclic amine nitrogens. The chemical shifts would help to characterize their bonding and electronic state. Unfortunately, no experimental ¹⁵N NMR data for this compound could be located.

¹⁹F NMR: As a 100% naturally abundant and highly sensitive nucleus, ¹⁹F NMR is an excellent probe for fluorinated organic compounds. huji.ac.il It provides information on the electronic environment of the fluorine atom, and its coupling with nearby protons or carbons can help establish through-bond and through-space connectivities. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The precise chemical shift of this signal is a sensitive indicator of the electronic effects within the molecule. colorado.edu Despite the utility of this technique, published ¹⁹F NMR spectral data for this specific compound are not available. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and determining complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C, providing direct C-H bond information.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds, providing key information about the molecule's three-dimensional structure and conformation.

A complete 2D NMR analysis would be essential for the definitive structural confirmation of this compound. However, no published studies containing COSY, HSQC, HMBC, or NOESY data for this compound were found during the literature search.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide a molecular "fingerprint" by probing the vibrational modes of a molecule's bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, characteristic bands would be expected for N-H stretching of the amine groups, C-N stretching, C=C and C=N stretching of the aromatic rings, and the C-F stretching of the fluorophenyl group. While spectra for precursors like 2,6-diaminopyridine are available, a specific, experimentally obtained FT-IR spectrum for the title compound could not be located. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the molecule's vibrational modes. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. Key Raman shifts would be expected for the breathing modes of the pyridine and fluorophenyl rings. As with the other techniques, no specific Raman spectral data for this compound was found in the reviewed sources. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

No specific high-resolution mass spectrometry data, including observed m/z values for the molecular ion and its fragments, have been found for this compound in the searched literature.

Single Crystal X-ray Diffraction Analysis

No single-crystal X-ray diffraction studies for this compound appear to be published. Therefore, data for the following subsections are unavailable:

Quantitative Assessment of Hydrogen Bonding Networks (e.g., Hirshfeld Surface Analysis):No Hirshfeld surface analysis has been published, and therefore, quantitative contributions of different intermolecular contacts cannot be provided.

Without primary experimental data from published research, generating the required article with detailed data tables and thorough findings is not possible.

Theoretical and Computational Studies of 2 N 4 Fluorophenyl Pyridine 2,6 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. nih.govirjet.net It is frequently employed to predict molecular geometries, energies, and other electronic properties with high accuracy. Calculations for 2-N-(4-Fluorophenyl)pyridine-2,6-diamine would typically be performed using a basis set like 6-311++G(d,p) to ensure a reliable description of its electronic and structural parameters. irjet.netwu.ac.th

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and electronic transitions. nih.govresearchgate.net A small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich diamino-pyridine ring, while the LUMO would likely be distributed across the pyridine (B92270) and the fluorophenyl moiety. The charge transfer that occurs upon electronic excitation would be from the diamine-substituted pyridine to the fluorophenyl ring.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound Illustrative data based on DFT calculations of similar aromatic amines.

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.20
Energy Gap (ΔE)4.65

This relatively large energy gap suggests that this compound possesses good chemical stability.

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be determined. researchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. scirp.org

The predicted vibrational spectrum for this compound would feature characteristic peaks corresponding to its functional groups. For instance, N-H stretching vibrations of the amine groups are expected in the 3300-3500 cm⁻¹ region, while the C-F stretch of the fluorophenyl group would appear around 1100-1250 cm⁻¹.

Table 2: Predicted Key Vibrational Frequencies for this compound Illustrative data based on DFT calculations for pyridine and aniline (B41778) derivatives.

Vibrational ModePredicted Frequency (cm⁻¹)Functional Group
N-H Asymmetric Stretch3450-NH₂
N-H Symmetric Stretch3360-NH₂
C-H Aromatic Stretch3050-3150Pyridine & Phenyl Rings
C=N, C=C Ring Stretch1580-1620Pyridine & Phenyl Rings
N-H Bending1550-1600-NH₂, -NH-
C-F Stretch12304-Fluorophenyl
C-N Stretch1280-1350Aryl-Amine

Natural Population Analysis and Charge Distribution

Natural Population Analysis (NPA) is a method for calculating the distribution of electronic charge on each atom within a molecule. This analysis helps in understanding the molecule's polarity and identifying sites susceptible to electrophilic or nucleophilic attack. nih.gov The charge distribution is derived from the calculated electronic wavefunction and provides insights into intramolecular charge transfer and electrostatic potential. wu.ac.th

In this compound, the nitrogen and fluorine atoms are expected to carry significant negative charges due to their high electronegativity. The hydrogen atoms of the amine groups would be positively charged, making them potential hydrogen bond donors.

Table 3: Predicted Natural Population Analysis (NPA) Charges on Key Atoms Illustrative data showing expected charge distribution trends.

AtomPredicted Charge (e)
N (Pyridine Ring)-0.65
N (Amine, position 2)-0.88
N (Amine, position 6)-0.90
F (Fluorophenyl)-0.45
H (on N at position 2)+0.42
C (attached to F)+0.30

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating its dynamic behavior at a given temperature. nih.gov This helps identify the most stable low-energy conformations and understand the flexibility around rotatable bonds, such as the C-N bond connecting the pyridine and phenyl rings. The results can reveal how the molecule might change its shape to interact with other molecules or biological targets. mdpi.com

Intermolecular Interaction Analysis and Supramolecular Assembly Prediction

The way molecules pack in a solid state is determined by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov Computational analysis can predict these interactions and how they might lead to the formation of larger, ordered structures known as supramolecular assemblies. researchgate.netrsc.org The amine groups (-NH₂ and -NH-) in this compound are strong hydrogen bond donors, while the pyridine nitrogen is a hydrogen bond acceptor. These features strongly suggest that the molecule is capable of forming extensive hydrogen-bonded networks, which would be a dominant factor in its crystal packing.

Computational Design and Property Prediction of Derivatives

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. nih.gov Starting with a parent molecule like this compound, derivatives can be designed in silico by adding or modifying functional groups. rsc.org The electronic and structural properties of these new derivatives can then be calculated to predict their behavior. For example, adding electron-withdrawing or electron-donating groups to the phenyl ring would be expected to modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity and electronic properties. researchgate.net

Table 4: Predicted HOMO-LUMO Gap for Hypothetical Derivatives of this compound Illustrative data showing expected electronic trends upon substitution.

Derivative (Modification on Phenyl Ring)Predicted Energy Gap (ΔE in eV)
4-Fluorophenyl (Parent)4.65
4-Nitrophenyl (Electron-withdrawing)4.10
4-Methoxyphenyl (Electron-donating)4.75
4-Cyanophenyl (Electron-withdrawing)4.25

This predictive capability allows for the screening of numerous potential compounds computationally, saving significant time and resources in experimental synthesis.

Coordination Chemistry of 2 N 4 Fluorophenyl Pyridine 2,6 Diamine

Ligand Design Principles and Chelation Properties

The design of a ligand is paramount in dictating the structure, stability, and properties of the resulting metal complex. The architecture of 2-N-(4-Fluorophenyl)pyridine-2,6-diamine is inherently suited for chelation, a process where a single ligand binds to a central metal ion at two or more points. Polydentate ligands like this, which form multiple bonds with a metal ion, result in complexes that are significantly more stable than those formed with analogous monodentate ligands, an effect known as the chelate effect.

This compound is classified as a polydentate ligand, possessing three potential nitrogen donor atoms: the pyridine (B92270) ring nitrogen and the two nitrogen atoms of the amino groups at the 2- and 6-positions. This arrangement allows it to function as a tridentate, N,N,N-donor ligand.

The preferred coordination mode involves the simultaneous binding of all three nitrogen atoms to a metal center in a meridional fashion, similar to the well-known terpyridine or 2,6-bis(pyrazolyl)pyridine ligand systems. mdpi.com This creates two stable five-membered chelate rings, which is an entropically favorable arrangement. The central pyridine nitrogen acts as a neutral donor, while the two flanking amino groups also serve as neutral donors. This N,N,N-tridentate coordination is a common and stable motif observed in complexes with related 2,6-diaminopyridine (B39239) derivatives, such as in Ni(II) complexes of N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine. nih.govnih.gov

Table 1: Potential Donor Atoms and Coordination Mode

Donor Atom Type Hybridization Expected Role
Pyridine Nitrogen Heterocyclic Amine sp² Primary coordination site
Amino Nitrogen (pos. 2) Primary Amine sp² Chelate ring formation

The coordination behavior of a ligand is finely tuned by both steric and electronic factors. nih.gov In this compound, these effects are primarily dictated by the 4-fluorophenyl group.

Steric Effects: The 4-fluorophenyl group introduces significant steric bulk compared to an unsubstituted amino group. This steric hindrance can influence the geometry of the resulting metal complex, potentially causing distortions from ideal octahedral or square planar geometries. It can also affect the ability of other ligands to coordinate to the metal center. In some cases, significant steric crowding can limit the formation of certain complex types or favor the formation of monomers over polymers. nih.govnih.gov The orientation of the fluorophenyl group relative to the pyridine plane will be a critical structural feature, influencing crystal packing and intermolecular interactions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would be expected to follow established methodologies for forming complexes with N-donor ligands. Typically, this involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with heating to facilitate the reaction. Characterization relies on a suite of spectroscopic and analytical techniques to confirm the structure and purity of the new compounds.

Complexes of this ligand with transition metals are anticipated to be synthesized by reacting it with metal halides, nitrates, or perchlorates. For example, a nickel(II) complex could likely be prepared by reacting the ligand with nickel(II) perchlorate (B79767) hexahydrate in a solvent like methanol (B129727) or acetonitrile, which has been shown to be effective for structurally similar ligands. nih.govnih.gov Similarly, ruthenium(II) complexes, which are of great interest for their catalytic and photophysical properties, could be synthesized from precursors like [Ru(p-cymene)Cl₂]₂ or RuCl₃·xH₂O. nih.govmdpi.com

The expected product for a metal like Ni(II) would be a bis-ligand complex, [M(L)₂]²⁺, where the metal center is in a distorted octahedral environment, coordinated by the six nitrogen atoms from the two tridentate ligands. nih.govnih.gov

The synthesis of main group metal complexes, such as those with magnesium or other s-block metals, could be achieved by reacting the ligand with organometallic or halide precursors of the desired metal. nih.gov These reactions often require anhydrous conditions due to the sensitivity of the metal reagents.

Lanthanide complexes are of particular interest due to their unique luminescent and magnetic properties. soton.ac.ukmdpi.com The synthesis of lanthanide complexes with this compound would likely involve the reaction of the ligand with lanthanide(III) nitrates or chlorides in a polar solvent. nih.gov The ligand would be expected to coordinate to the lanthanide ion, though the larger ionic radii of lanthanides often lead to higher coordination numbers (typically 8 or 9), which would be satisfied by the coordination of additional solvent molecules or counter-ions. nih.govresearchgate.net

Spectroscopic and Structural Analysis of Metal-Ligand Coordination

The confirmation of metal-ligand coordination and the elucidation of the resulting complex's structure are achieved through various analytical methods.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms to a metal center would induce shifts in the vibrational frequencies of the ligand. Key expected changes include a shift in the pyridine ring breathing modes (around 990-1010 cm⁻¹) and changes in the N-H stretching and bending vibrations of the amino groups. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes. Upon coordination, the signals corresponding to the protons and carbons of the ligand, particularly those near the nitrogen donor atoms, would be expected to shift significantly downfield due to the deshielding effect of the metal center.

UV-Visible Spectroscopy: Transition metal complexes are often colored and exhibit characteristic electronic absorption bands. These can include ligand-centered (π→π*) transitions, as well as metal-centered (d-d) transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. The energies of these bands provide insight into the electronic structure of the complex.

Structural Analysis:

Single-Crystal X-ray Diffraction: This is the most definitive technique for determining the solid-state structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For a complex like [M(L)₂]²⁺, one would expect to observe the M-N bond lengths to the central pyridine nitrogen being slightly different from the M-N bonds to the flanking amino nitrogens. For instance, in the related Ni(H₂dpzpda)₂₂, the Ni-N(pyridine) bond length is 2.083 Å, while the Ni-N(amine) bond lengths are around 2.126 Å. nih.gov The analysis would also reveal the dihedral angle between the fluorophenyl ring and the pyridine ring, providing insight into the steric arrangement.

Table 2: Representative Structural Data for a Related Ni(II) Complex, Ni(H₂dpzpda)₂₂

Parameter Value Reference
Coordination Geometry Distorted Octahedral nih.gov
Ni-N(pyridine) Bond Length 2.083(2) Å nih.gov
Ni-N(amine) Bond Length 2.126(2) Å nih.gov
N(pyridine)-Ni-N(amine) Angle 78.48(8)° nih.gov

Note: Data is for N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine (H₂dpzpda) and is provided for illustrative purposes.

Redox Chemistry and Electrochemical Properties of Metal Complexes

The redox chemistry and electrochemical properties of metal complexes containing the this compound ligand are of significant interest due to the potential for both metal- and ligand-centered electron transfer processes. The electronic nature of the ligand, influenced by the electron-withdrawing fluorine substituent on the phenyl ring and the electron-donating amino groups on the pyridine ring, plays a crucial role in modulating the redox behavior of its metal complexes.

Research into analogous systems, such as those with 2,6-diiminopyridine ligands, has shown that the pyridine-diamine framework can be "redox non-innocent." monash.edursc.orgnih.govresearchgate.net This means the ligand can actively participate in redox reactions, often being oxidized or reduced in addition to the central metal ion. This property can lead to a rich and complex electrochemical profile for the corresponding metal complexes.

Cyclic voltammetry is a key technique used to investigate these properties. In a typical cyclic voltammogram for a metal complex with a redox-active ligand, one might observe one or more reversible or quasi-reversible waves corresponding to distinct electron transfer events. These can be assigned to metal-centered processes (e.g., M(II)/M(III) or M(II)/M(I) couples) or ligand-centered reductions or oxidations.

For metal complexes of this compound, it is anticipated that the electrochemical behavior will be influenced by several factors:

The nature of the metal ion: Different transition metals will exhibit their characteristic redox potentials.

The coordination environment: The geometry of the complex and the nature of any co-ligands can affect the ease of electron transfer.

The electronic effects of the ligand: The 4-fluorophenyl group is expected to influence the electron density on the ligand backbone, which in turn will modulate the redox potentials of both the metal and the ligand.

Studies on structurally related N-aryl substituted pyridine-2,6-diamine complexes have demonstrated the accessibility of multiple oxidation states. nih.govnih.gov For instance, iron complexes with similar ligand frameworks have shown both metal-based Fe(II)/Fe(III) couples and ligand-based reductions. researchgate.netnih.gov Similarly, cobalt complexes can exhibit Co(II)/Co(III) and Co(II)/Co(I) transitions, with the ligand also being susceptible to reduction at more negative potentials. nih.gov

The electrochemical data for a hypothetical series of first-row transition metal complexes with the this compound ligand (represented as L) might be expected to show trends similar to those observed for related systems. The table below presents illustrative data based on findings for complexes with analogous pyridine-diimine and polypyridine ligands.

ComplexRedox CoupleE1/2 (V vs. Fc/Fc+)Assignment
Fe(L)22Fe(III)/Fe(II)+0.65Metal-centered
L0/L•--1.10Ligand-centered reduction
Co(L)22Co(III)/Co(II)+0.40Metal-centered
Co(II)/Co(I)-0.95Metal-centered
L0/L•--1.25Ligand-centered reduction
Ni(L)22Ni(III)/Ni(II)+0.80Metal-centered
L0/L•--1.15Ligand-centered reduction

This data is representative and intended for illustrative purposes. Actual experimental values may vary.

The ligand-centered reductions often result in the formation of a ligand radical anion, [L]•-. monash.edursc.orgnih.gov The potential at which this occurs is sensitive to the substituents on the N-aryl groups. The presence of the electron-withdrawing fluoro group in this compound would be expected to make the ligand easier to reduce compared to analogous ligands with electron-donating groups on the phenyl ring.

Advanced Applications and Functional Materials Based on 2 N 4 Fluorophenyl Pyridine 2,6 Diamine

Development of Molecular Recognition and Sensing Platforms

The design of chemosensors for detecting specific ions or molecules is a cornerstone of modern analytical chemistry. researchgate.net Molecules built on heterocyclic scaffolds like pyridine (B92270) are particularly valuable in this field due to their inherent coordination capabilities. dntb.gov.uamdpi.com The 2-N-(4-Fluorophenyl)pyridine-2,6-diamine structure possesses key features that make it an excellent platform for developing novel chemosensors.

Chemosensors for Anions, Cations, and Neutral Species

The 2,6-diaminopyridine (B39239) framework is equipped with two amine (-NH) groups and one pyridinic nitrogen atom. These sites can act as both hydrogen bond donors and acceptors, creating a well-defined pocket for binding various analytes.

Cation Sensing: The nitrogen atoms of the pyridine ring and the amino groups can act as a multidentate ligand, chelating with various metal cations. The specific geometry of the binding site could impart selectivity for certain ions based on their size, charge, and coordination preferences. Pyridine-based fluorescent sensors have shown efficacy in detecting toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com

Anion Sensing: The N-H protons on the amino groups are sufficiently acidic to form strong hydrogen bonds with anions, particularly those with high charge density like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). Molecules with available N-H moieties are a primary design feature for effective anion receptors. nih.gov The interaction with a target anion can perturb the electronic structure of the sensor molecule, leading to a detectable signal.

Neutral Species Recognition: Beyond ions, the hydrogen-bonding capabilities of the diaminopyridine scaffold could be harnessed to recognize and bind small neutral molecules that can participate in such interactions, such as ureas or amides.

Luminescent and Colorimetric Sensing Mechanisms

An effective chemosensor must translate the binding event into a measurable optical signal, such as a change in color (colorimetric) or fluorescence (luminescent). mdpi.comnih.gov The aromatic nature of this compound makes it inherently suitable for hosting such signaling mechanisms.

Upon binding an analyte, several photophysical processes could be modulated to produce a signal:

Intramolecular Charge Transfer (ICT): The diaminopyridine unit is electron-donating, while the pyridine ring itself is electron-deficient. This "push-pull" character can lead to an ICT excited state. Analyte binding can enhance or inhibit this charge transfer process, causing a significant shift in the absorption or emission wavelength, which is perceived as a color change.

Photoinduced Electron Transfer (PET): The lone pair of electrons on the nitrogen atoms could potentially quench the fluorescence of an attached fluorophore through a PET mechanism. When a cation binds to these nitrogen atoms, it lowers their energy levels, inhibiting the PET process and causing fluorescence to be "turned on."

Fluorescence Quenching/Enhancement: Coordination with heavy metal ions or paramagnetic species often leads to fluorescence quenching. Conversely, binding can rigidify the molecular structure, reducing non-radiative decay pathways and leading to fluorescence enhancement. researchgate.net

The specific optical response would be highly dependent on the nature of the analyte and the solvent environment.

Sensing MechanismTriggering EventPotential Optical Output
Intramolecular Charge Transfer (ICT) Analyte binding alters the electron density of the donor/acceptor system.Shift in absorption/emission wavelength (Colorimetric/Fluorimetric change).
Photoinduced Electron Transfer (PET) Cation binding to nitrogen atoms inhibits electron transfer to a fluorophore.Fluorescence "turn-on".
Excimer/Exciplex Formation Analyte binding promotes or hinders the formation of excited-state dimers.Appearance of a new, red-shifted emission band.
Fluorescence Quenching Interaction with paramagnetic metal ions or heavy atoms.Decrease in fluorescence intensity.

Catalytic Applications in Organic Synthesis

The utility of pyridine derivatives in catalysis is well-established, serving as ligands in transition metal complexes or as core structures in organocatalysts. The structure of this compound offers potential in both domains.

Transition Metal-Catalyzed Reactions (e.g., Hydrogenation, Cross-Coupling)

The arrangement of the pyridinic nitrogen and the adjacent amino group nitrogen allows this compound to function as an N,N'-bidentate ligand. Such ligands are fundamental in stabilizing transition metals and tuning their catalytic activity.

Hydrogenation Reactions: Ruthenium and rhodium complexes featuring N,N'-bidentate ligands are effective catalysts for hydrogenation and transfer hydrogenation of ketones and imines. udel.eduresearchgate.net A complex formed between a transition metal and this compound could potentially catalyze such reductions. The electronic nature of the fluorophenyl group could influence the Lewis acidity of the metal center, thereby affecting catalytic efficiency.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings, are powerful tools for C-C bond formation. The performance of these reactions is highly dependent on the ligand coordinated to the palladium center. Pyridine-based ligands are widely used, and a complex involving this compound could prove effective in stabilizing the active catalytic species and promoting key steps like oxidative addition and reductive elimination. nih.govnih.gov

Organocatalysis and Asymmetric Catalysis

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often with high stereoselectivity. beilstein-journals.org Chiral primary amines are a major class of organocatalysts, activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. nih.govrsc.org

While this compound is itself achiral, its free primary amine group at the 6-position could participate in organocatalytic cycles. For instance, it could catalyze Michael additions or aldol (B89426) reactions. To achieve asymmetric catalysis, a chiral center would need to be introduced into the molecule, for example, by derivatizing the primary amine with a chiral auxiliary. Such a modified catalyst could create a chiral environment around the reactive intermediate, enabling the formation of one enantiomer of the product in excess. nih.govresearchgate.net

Optoelectronic and Photonic Material Development

Organic materials with tailored electronic and photophysical properties are in high demand for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net Molecules with donor-pi-acceptor (D-π-A) motifs are particularly interesting.

The this compound structure contains an electron-donating diamine system and a relatively electron-accepting pyridine ring. This inherent electronic polarization, which can be further tuned by the electronegative fluorine atom on the phenyl ring, is a key design principle for optoelectronic materials. This "push-pull" nature can lead to a low-energy electronic transition, which is desirable for absorbing or emitting light in the visible spectrum.

Furthermore, the planar aromatic rings and hydrogen bonding capabilities of the molecule can influence its self-assembly and packing in the solid state. Controlling this intermolecular organization is critical for achieving efficient charge transport in organic semiconductor applications. By modifying the core structure, it is conceivable to develop a family of materials based on this scaffold for use as emitters, host materials, or charge-transporting layers in optoelectronic devices.

Photophysical Properties and Photochemical Reactivity

There is a lack of specific published data on the photophysical and photochemical properties of this compound. In general, the photophysical characteristics of pyridine derivatives are influenced by the nature and position of their substituents. For instance, the introduction of amino and aryl groups can lead to intramolecular charge transfer (ICT) phenomena upon photoexcitation, which often results in fluorescence. The fluorine substituent on the phenyl ring can further modulate these properties through its electron-withdrawing nature, potentially affecting the emission wavelength and quantum yield.

Studies on similar molecules, such as other N-aryl-pyridine-2,6-diamines, would be necessary to infer potential characteristics. Theoretical calculations could also provide insights into the electronic transitions and excited-state behavior of this compound, but experimental validation is crucial. Without specific research on this compound, a detailed analysis of its photophysical properties and photochemical reactivity remains speculative.

Nonlinear Optical (NLO) Materials

The potential of this compound as a nonlinear optical (NLO) material has not been specifically documented. NLO properties in organic molecules often arise from a combination of a π-conjugated system and donor-acceptor groups, which can lead to a large second-order hyperpolarizability (β). The structure of this compound, featuring a pyridine ring (electron-accepting) and amino groups (electron-donating), suggests that it could exhibit NLO activity.

Research on other aminopyridine derivatives has shown promising NLO properties. For example, co-crystals of 2,6-diaminopyridine with other organic molecules have been investigated for second-harmonic generation (SHG). The presence of the fluorophenyl group could enhance the NLO response by increasing the molecular dipole moment and influencing the crystal packing, which is a critical factor for bulk NLO effects. However, without experimental measurements, such as Kurtz-Perry powder tests or hyper-Rayleigh scattering, the NLO capabilities of this specific compound cannot be confirmed.

Precursors for Supramolecular Frameworks (e.g., Metal-Organic Frameworks, Metallacages)

The utility of this compound as a ligand for the construction of supramolecular frameworks like metal-organic frameworks (MOFs) or metallacages is not described in the available scientific literature. The molecule possesses multiple potential coordination sites: the pyridine nitrogen and the two amino groups. This multi-dentate character is a prerequisite for ligands used in the assembly of such extended structures.

The nitrogen atoms of the pyridine ring and the amino groups can coordinate to metal ions, acting as nodes to form one-, two-, or three-dimensional networks. The fluorophenyl substituent could influence the resulting framework's properties, such as its porosity, stability, and guest-binding capabilities, through steric effects and potential intermolecular interactions involving the fluorine atom. While the synthesis of MOFs and metallacages using various substituted pyridine and diamine ligands is well-established, the specific use of this compound in this context has not been reported.

Future Perspectives and Emerging Research Directions

Novel Synthetic Strategies for Enhanced Efficiency

The development of efficient and high-yield synthetic routes is paramount for the widespread investigation and application of 2-N-(4-Fluorophenyl)pyridine-2,6-diamine. Future research is likely to move beyond traditional multi-step syntheses towards more streamlined and atom-economical approaches.

One promising direction is the adoption of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules like substituted pyridines from three or more starting materials in a single step, which can significantly improve efficiency. For instance, methods developed for the synthesis of 2,4,6-triaryl pyridines using microwave irradiation have demonstrated the power of this approach to rapidly generate diverse pyridine (B92270) scaffolds with good yields. nih.gov Another established method that could be adapted is the Chichibabin reaction, which is used for the amination of pyridine to produce 2,6-diaminopyridine (B39239). google.com Optimizing this reaction with phase-transfer catalysts could enhance its efficiency and applicability. google.com

Furthermore, the exploration of novel catalytic systems is a key area of research. The use of transition-metal catalysts, such as palladium(0) in Suzuki coupling reactions, has been effective in synthesizing diphenylpyrazine derivatives, a strategy that could be analogous for creating the N-aryl bond in the target molecule. nih.gov The development of mesoporous solid acid catalysts, like Zn-Al-MCM-41, has also shown high selectivity in the synthesis of substituted pyridines and offers the advantage of catalyst recyclability, contributing to more sustainable synthetic processes. elsevierpure.com

Synthetic StrategyKey FeaturesPotential Advantage for Target CompoundRelated Research Finding
Microwave-Assisted Multicomponent Reactions Rapid, one-pot synthesis from multiple starting blocks.High-throughput synthesis of derivatives for screening.Synthesis of 2,4,6-triaryl pyridines in good yields. nih.gov
Catalytic Amination Direct introduction of amino groups onto the pyridine ring.Efficient formation of the diamine core.Chichibabin reaction for preparing 2,6-diaminopyridine. google.com
Palladium-Catalyzed Cross-Coupling Formation of carbon-nitrogen or carbon-carbon bonds.Versatile method for introducing the 4-fluorophenyl group.Synthesis of 2,6-diphenylpyrazine (B1267240) derivatives via Suzuki coupling. nih.gov
Solid Acid Catalysis Use of recyclable, heterogeneous catalysts.Greener and more cost-effective synthesis.High selectivity for 2,6-disubstituted pyridines using Zn-Al-MCM-41. elsevierpure.com

Exploration of New Coordination Chemistries

The pyridine-2,6-diamine scaffold is an excellent chelating ligand for metal ions. The nitrogen atoms of the pyridine ring and the two amino groups can coordinate with a wide range of metals, leading to the formation of stable and structurally diverse metal complexes and coordination polymers.

Future research will likely focus on exploring the coordination behavior of this compound with various transition metals. Studies on the related ligand N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine have shown that it can form mononuclear Ni(II) complexes that self-assemble into 1-D, and 3-D supramolecular structures through hydrogen bonding, with the final architecture being dependent on the counter-anion present (e.g., perchlorate (B79767) or nitrate). nih.govnih.gov This suggests that this compound could similarly act as a building block for creating functional metal-organic frameworks (MOFs) and coordination polymers. The free amino groups, not involved in metal coordination, can act as hydrogen bond donors, directing the assembly of complex architectures. nih.govnih.gov

The introduction of the 4-fluorophenyl group is expected to influence the electronic properties and steric hindrance of the ligand, potentially leading to novel coordination geometries and reactivity in its metal complexes. rsc.org The resulting materials could have interesting magnetic, optical, or catalytic properties. nih.govnih.gov

Integration with Nanoscience for Hybrid Materials

The functionalization of nanomaterials with organic molecules is a powerful strategy for creating hybrid materials with enhanced or novel properties. The pyridine-2,6-diamine moiety has already been successfully used to functionalize iron oxide (Fe₃O₄) nanoparticles. nih.gov This research demonstrated the creation of a novel sorbent for the pre-concentration and determination of lead and cadmium ions from aqueous samples. nih.gov

Following this precedent, this compound could be grafted onto the surfaces of various nanoparticles, such as:

Magnetic Nanoparticles (e.g., Fe₃O₄): Creating magnetically separable catalysts or sorbents for environmental remediation.

Gold or Silver Nanoparticles: Developing new sensors or agents for biomedical imaging, leveraging the plasmonic properties of the nanoparticles.

Carbon-based Nanomaterials (e.g., Graphene Oxide, Carbon Nanotubes): Fabricating advanced composites for electronics or catalysis, where the organic molecule modifies the surface properties of the nanomaterial.

The presence of the fluorophenyl group could impart specific functionalities, such as enhanced binding affinity for certain analytes or improved dispersibility in specific solvents, making these hybrid materials highly tunable for specific applications.

Advanced In Silico Approaches for Material Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern materials science. In silico approaches can accelerate the discovery and design of new materials by predicting their properties and interactions before their synthesis, saving significant time and resources. auctoresonline.org

For this compound and its derivatives, advanced computational methods can be applied in several ways:

Structure-Based Design: As demonstrated in the design of inhibitors for biological targets like phosphodiesterase 5 (PDE5) or various kinases, molecular docking and dynamics simulations can predict how these molecules bind to protein active sites. nih.govresearchgate.net This allows for the rational design of new therapeutic agents based on the diaminopyridine scaffold. frontiersin.orgnih.gov

Predicting Physicochemical Properties: Computational tools can forecast drug-likeness, ADME (absorption, distribution, metabolism, and excretion) characteristics, and potential toxicity profiles of new derivatives, guiding the selection of the most promising candidates for synthesis. auctoresonline.orgresearchgate.net

Modeling Coordination Complexes: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure and stability of metal complexes formed with this ligand, helping to predict their magnetic and spectroscopic properties.

Simulating Self-Assembly: Molecular dynamics simulations can provide insights into how individual molecules or metal complexes assemble into larger supramolecular structures, aiding in the design of novel coordination polymers and MOFs. mdpi.com

Computational MethodApplication AreaPredicted Outcome
Molecular Docking Drug DiscoveryBinding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). nih.gov
Molecular Dynamics (MD) Simulation Materials Science, Drug DiscoveryStability of protein-ligand complexes; self-assembly of molecules into larger structures. frontiersin.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Medicinal ChemistryCorrelation of molecular structure with biological activity to guide derivative design. auctoresonline.org
ADME Prediction Drug DevelopmentPhysicochemical properties, bioavailability, and metabolic stability of potential drug candidates. researchgate.net

Expanding Functional Applications in Sustainable Chemistry

The principles of sustainable or "green" chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The unique structure of this compound positions it as a candidate for several applications in this domain.

The development of catalysts based on its metal complexes could lead to more efficient and selective chemical transformations, reducing energy consumption and waste. For example, zinc complexes with related dihydropyridinate ligands have shown reactivity relevant to hydride transfer reactions, which are fundamental in many chemical processes. rsc.org

Furthermore, its integration into hybrid nanomaterials, as discussed previously, can lead to the creation of highly effective sorbents for removing pollutants from water. The pyridine-2,6-diamine-functionalized nanoparticles have already proven effective for heavy metal ion capture, a critical application in environmental remediation. nih.gov By tailoring the structure, for instance, by introducing specific functional groups, materials could be designed for the selective capture of other pollutants, contributing to cleaner water and a healthier environment. The development of such materials aligns with the goals of creating sustainable technologies for pollution control and resource management.

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